molecular formula C19H26Cl2INO2 B1416068 tert-Butyl 3-(3,4-dichlorophenyl)-3-(3-iodopropyl)-1-piperidinecarboxylate CAS No. 256497-22-0

tert-Butyl 3-(3,4-dichlorophenyl)-3-(3-iodopropyl)-1-piperidinecarboxylate

Cat. No. B1416068
M. Wt: 498.2 g/mol
InChI Key: GRCDZCVRSWNMTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 3-(3,4-dichlorophenyl)-3-(3-iodopropyl)-1-piperidinecarboxylate, commonly known as TBDCIP, is an organoiodide compound with a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds, as well as in the study of biochemical and physiological effects.

Scientific Research Applications

TBDCIP has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including anti-cancer agents and drugs. It has also been used to study the biochemical and physiological effects of various compounds. In addition, it has been used in the study of the mechanism of action of certain drugs.

Mechanism Of Action

TBDCIP has been shown to act as an inhibitor of the enzyme acetylcholinesterase. Acetylcholinesterase is an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in the transmission of signals between neurons in the brain. By inhibiting the enzyme, TBDCIP can increase the levels of acetylcholine in the brain, which can lead to a variety of effects, including increased alertness and memory.

Biochemical And Physiological Effects

The biochemical and physiological effects of TBDCIP have been studied in a variety of studies. It has been shown to increase the levels of acetylcholine in the brain, which can lead to increased alertness and improved memory. In addition, TBDCIP has been shown to increase the levels of dopamine in the brain, which can lead to improved mood and decreased anxiety.

Advantages And Limitations For Lab Experiments

The use of TBDCIP in laboratory experiments has a number of advantages. It is relatively easy to synthesize and is relatively stable in a variety of environments. In addition, it can be used to study a variety of biochemical and physiological effects. However, there are also some limitations to its use in laboratory experiments. It is a relatively expensive compound, and its effects on the body can vary depending on the dose and the individual.

Future Directions

Given the wide range of applications of TBDCIP, there are a number of potential future directions for research. These include further study of its biochemical and physiological effects, as well as its potential use in the synthesis of new drugs and compounds. In addition, further research into its mechanism of action could lead to a better understanding of the effects of acetylcholinesterase inhibitors. Finally, further research into its potential therapeutic uses could lead to the development of new treatments for a variety of diseases and disorders.

properties

IUPAC Name

tert-butyl 3-(3,4-dichlorophenyl)-3-(3-iodopropyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26Cl2INO2/c1-18(2,3)25-17(24)23-11-5-9-19(13-23,8-4-10-22)14-6-7-15(20)16(21)12-14/h6-7,12H,4-5,8-11,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRCDZCVRSWNMTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CCCI)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26Cl2INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(3,4-dichlorophenyl)-3-(3-iodopropyl)-1-piperidinecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-(3,4-dichlorophenyl)-3-(3-iodopropyl)-1-piperidinecarboxylate
Reactant of Route 2
tert-Butyl 3-(3,4-dichlorophenyl)-3-(3-iodopropyl)-1-piperidinecarboxylate
Reactant of Route 3
tert-Butyl 3-(3,4-dichlorophenyl)-3-(3-iodopropyl)-1-piperidinecarboxylate
Reactant of Route 4
tert-Butyl 3-(3,4-dichlorophenyl)-3-(3-iodopropyl)-1-piperidinecarboxylate
Reactant of Route 5
tert-Butyl 3-(3,4-dichlorophenyl)-3-(3-iodopropyl)-1-piperidinecarboxylate
Reactant of Route 6
tert-Butyl 3-(3,4-dichlorophenyl)-3-(3-iodopropyl)-1-piperidinecarboxylate

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